(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one
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Overview
Description
(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one is a complex organic compound with a unique structure that combines an adamantyl group, a methoxy-substituted phenyl ring, and a nitro-substituted pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Methoxy-Substituted Phenyl Ring: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy group replaces a leaving group on the phenyl ring.
Nitro-Substituted Pyrazole Moiety: The nitro group is introduced through nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Final Coupling Reaction: The final step involves coupling the adamantyl group, methoxy-substituted phenyl ring, and nitro-substituted pyrazole moiety through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the adamantyl group provides steric hindrance, affecting the compound’s binding affinity to its targets. The methoxy and pyrazole groups can further modulate the compound’s electronic properties, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-Adamantyl)-3-{4-methoxyphenyl}-2-propen-1-one: Lacks the nitro-substituted pyrazole moiety.
(E)-1-(1-Adamantyl)-3-{4-nitrophenyl}-2-propen-1-one: Lacks the methoxy and pyrazole groups.
(E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one: Lacks the nitro group.
Uniqueness
The presence of both the nitro-substituted pyrazole moiety and the methoxy-substituted phenyl ring in (E)-1-(1-Adamantyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-YL)methyl]phenyl}-2-propen-1-one makes it unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27N3O4 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-1-(1-adamantyl)-3-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H27N3O4/c1-31-22-4-2-16(9-20(22)14-26-15-21(13-25-26)27(29)30)3-5-23(28)24-10-17-6-18(11-24)8-19(7-17)12-24/h2-5,9,13,15,17-19H,6-8,10-12,14H2,1H3/b5-3+ |
InChI Key |
NIBVSVWHAPJONF-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3)CN5C=C(C=N5)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C23CC4CC(C2)CC(C4)C3)CN5C=C(C=N5)[N+](=O)[O-] |
Origin of Product |
United States |
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